molecular formula C23H34N8O7 B8106614 Gly-Gly-Gly-PEG4-methyltetrazine

Gly-Gly-Gly-PEG4-methyltetrazine

Cat. No.: B8106614
M. Wt: 534.6 g/mol
InChI Key: CITOQRBUELLAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gly-Gly-Gly-PEG4-methyltetrazine (GGG-PEG4-MT) is a multifunctional compound comprising three key components:

  • Gly-Gly-Gly: A tripeptide with glycine residues, enhancing biocompatibility and aqueous solubility .
  • PEG4: A tetraethylene glycol spacer improving molecular flexibility and reducing steric hindrance in conjugation reactions .
  • Methyltetrazine: A bioorthogonal reactive group enabling rapid, catalyst-free click chemistry with trans-cyclooctene (TCO) derivatives .

Applications: GGG-PEG4-MT is widely used in bioorthogonal labeling, molecular imaging, and drug delivery due to its balanced reactivity, solubility, and biocompatibility .

Properties

IUPAC Name

2-amino-N-[2-[[2-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]amino]-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N8O7/c1-17-28-30-23(31-29-17)18-2-4-19(5-3-18)38-13-12-37-11-10-36-9-8-35-7-6-25-21(33)15-27-22(34)16-26-20(32)14-24/h2-5H,6-16,24H2,1H3,(H,25,33)(H,26,32)(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CITOQRBUELLAMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCNC(=O)CNC(=O)CNC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Gly-Gly-PEG4-methyltetrazine involves several steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .

Scientific Research Applications

Drug Delivery Systems

Gly-Gly-Gly-PEG4-methyltetrazine has been utilized in developing targeted drug delivery systems. The compound can be conjugated with therapeutic agents to enhance their delivery to specific cells or tissues. For instance, studies have demonstrated its effectiveness in targeting cancer cells via conjugation with antibodies or small molecules, allowing for localized drug action while minimizing systemic toxicity .

Imaging Agents

The compound's ability to undergo inverse electron demand Diels-Alder (IEDDA) reactions makes it valuable for radiolabeling in imaging applications. It has been used to label single-domain antibodies (sdAbs) with radioisotopes such as 18F^{18}F, enabling positron emission tomography (PET) imaging of tumors . The rapid labeling process and high radiochemical yields are significant advantages, facilitating timely imaging procedures.

Table 1: Comparison of Imaging Agents Using this compound

Study ReferenceTargetLabeling MethodRadiochemical Yield (%)Imaging Technique
HER2IEDDA>75PET
Various sdAbsIEDDA>50PET
HER2IEDDA85PET

Diagnostics

In diagnostics, this compound serves as a component in assay development for detecting specific biomarkers associated with diseases. Its conjugation capabilities allow for the creation of sensitive detection systems that can be used in clinical diagnostics and research settings .

Case Study: Targeted Imaging of HER2 Positive Tumors

A study focused on the application of this compound for imaging HER2-positive tumors demonstrated its efficacy in enhancing tumor visualization through PET imaging. The study showed that conjugates formed with this compound exhibited high tumor uptake rates, providing clear images and aiding in the assessment of therapeutic responses .

Case Study: Development of Targeted Therapeutics

Another case explored the use of this compound in developing targeted therapeutics against various cancers. By linking the compound to cytotoxic agents, researchers achieved a significant reduction in off-target effects while maintaining therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of Gly-Gly-Gly-PEG4-methyltetrazine involves its role as a linker in ADCs. The methyltetrazine group reacts with TCO-modified antibodies through a click chemistry reaction, forming a stable covalent bond. This linkage allows the targeted delivery of cytotoxic drugs to cancer cells, minimizing off-target effects and improving therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Features

Compound Key Structural Components Molecular Weight (g/mol) Purity Key Functional Groups
GGG-PEG4-MT Gly-Gly-Gly + PEG4 + methyltetrazine ~470–521* >95% Methyltetrazine, amine
Tetrazine-PEG4-amine HCl PEG4 + tetrazine + amine 470.95 >95% Tetrazine, amine (protonated)
Methyltetrazine-PEG4-acid PEG4 + methyltetrazine + carboxylic acid ~521.58 >96% Methyltetrazine, COOH
Methyltetrazine-PEG5-alkyne PEG5 + methyltetrazine + alkyne Not reported >95% Methyltetrazine, alkyne
Methyltetrazine-PEG4-NHS PEG4 + methyltetrazine + NHS ester ~521.58 >98% Methyltetrazine, NHS ester

*Molecular weight varies depending on salt form (e.g., hydrochloride) .

Key Observations :

  • GGG-PEG4-MT uniquely integrates a tripeptide, enhancing biocompatibility compared to simpler PEG-tetrazine derivatives .
  • PEG Chain Length: Compounds like Methyltetrazine-PEG5-alkyne have longer PEG chains (PEG5 vs.

Solubility and Stability

Compound Solubility Profile Stability in Aqueous Media
GGG-PEG4-MT High (due to PEG4 and glycine) Stable at 4°C, pH 7–8
Tetrazine-PEG4-amine HCl Moderate (amine protonation) Sensitive to acidic pH
Methyltetrazine-PEG4-acid Moderate (COOH enhances polarity) Stable at neutral pH
Methyltetrazine-PEG4-NHS Low in water (requires DMSO/DMF) Hydrolyzes in aqueous media

Key Findings :

  • GGG-PEG4-MT outperforms other compounds in aqueous solubility due to its glycine tripeptide and PEG4 spacer .
  • Methyltetrazine-PEG4-NHS is less stable in water, limiting its use to organic solvent-based reactions .

Key Insights :

  • GGG-PEG4-MT and Methyltetrazine-PEG4-acid share similar reaction kinetics with TCO, but the former’s glycine backbone improves biocompatibility for in vivo applications .
  • Methyltetrazine-PEG4-NHS is specialized for amine coupling, making it ideal for protein modification .

Commercial Availability and Customization

  • GGG-PEG4-MT : Available from specialty suppliers (e.g., Shaanxi Xin Yan Bio-Tech) with custom purity (>95%) and packaging options .
  • Methyltetrazine-PEG5-alkyne : Requires multistep synthesis; toxic intermediates necessitate stringent handling protocols .
  • Tetrazine-PEG4-amine HCl : Widely cataloged (CAS 2752945-36-9) with >98% purity from vendors like GLPBIO .

Biological Activity

Gly-Gly-Gly-PEG4-methyltetrazine is a compound that has garnered interest in the fields of bioconjugation and targeted drug delivery, particularly in the development of antibody-drug conjugates (ADCs). It serves as a cleavable linker that facilitates the attachment of therapeutic agents to antibodies, enhancing their specificity and reducing systemic toxicity. This article delves into the biological activity of this compound, examining its synthesis, applications, and performance in various studies.

  • Molecular Formula : C23H34N8O7
  • Molecular Weight : 534.6 g/mol
  • CAS Number : 2353409-82-0

This compound is utilized primarily in bioorthogonal reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. This mechanism allows for selective labeling of biomolecules in live cells without interfering with their biological functions. The methyltetrazine moiety reacts with trans-cyclooctene (TCO) derivatives, enabling the formation of stable conjugates that can be used for imaging or therapeutic purposes.

1. Antibody-Drug Conjugates (ADCs)

The incorporation of this compound into ADCs enhances their pharmacokinetics and biodistribution. In studies involving HER2-targeted single-domain antibodies, conjugates with this linker exhibited significantly reduced kidney uptake compared to non-cleavable controls. This property is attributed to the cleavable nature of the linker, which allows for more efficient release of the drug in the target tissue while minimizing off-target effects .

2. In Vivo Studies

Recent research has demonstrated that this compound-based conjugates can achieve higher tumor uptake and prolonged retention compared to traditional ADCs. For instance, biodistribution studies in athymic mice showed that these conjugates maintained effective concentrations at tumor sites over extended periods .

StudyCompoundTumor Uptake (% ID/g)Time Point
1[18F]FN-GK-5F73.7 ± 1.21 h
2[18F]5F7GGC4.5 ± 1.03 h

3. Protease Inhibition

This compound has also been explored for its potential in activity-based protein profiling, particularly in inhibiting cysteine proteases such as cathepsins B, L, and S. The compound's ability to serve as a bioorthogonal tag allows for real-time visualization of protease activity within live cells .

Case Study: HER2-targeted ADCs

A study evaluated a HER2-targeted ADC using this compound as a linker. The results indicated:

  • Radiochemical Yield : 17.8 ± 1.5%
  • Affinity : High immunoreactivity towards HER2 targets.
  • Kidney Uptake Reduction : Up to 28-fold lower than non-cleavable analogs .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing Gly-Gly-Gly-PEG4-methyltetrazine?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) for the Gly-Gly-Gly sequence, followed by conjugation to PEG4-methyltetrazine via amide coupling. Characterization requires a combination of techniques:

  • HPLC (≥95% purity verification) .
  • Mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm molecular weight (534.57 g/mol) .
  • ¹H/¹³C NMR to validate the methyltetrazine moiety and PEG4 spacer integrity .
    • Critical Note : Batch-to-batch variability in PEGylation efficiency can occur; always include triplicate runs for reproducibility .

Q. How does the solubility profile of this compound influence experimental design?

  • Methodological Answer : The compound is soluble in water, DMSO, and DMF, enabling flexibility in biological and chemical assays . For in vitro applications:

  • Use aqueous buffers (pH 6–8) to maintain solubility and avoid aggregation.
  • For organic-phase reactions (e.g., click chemistry with strained alkenes/alkynes), dissolve in DMSO first, then dilute into reaction media to prevent precipitation .
    • Storage : Aliquot and store at –20°C in anhydrous DMSO to prevent hydrolysis of the tetrazine group .

Q. What are the primary applications of this compound in bioorthogonal chemistry?

  • Methodological Answer : The methyltetrazine group enables inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles (e.g., trans-cyclooctenes) for:

  • Bioconjugation : Labeling antibodies, peptides, or nanoparticles with tracking agents (e.g., fluorophores) .
  • Live-cell imaging : Real-time tracking due to fast reaction kinetics (k > 10³ M⁻¹s⁻¹) .
    • Optimization Tip : Use molar excess (1.5–2×) of tetrazine relative to dienophiles to ensure complete conjugation .

Advanced Research Questions

Q. How can researchers optimize reaction efficiency between this compound and dienophiles under physiological conditions?

  • Methodological Answer : Key variables include:

  • pH : Maintain pH 7.4–8.0 to stabilize the tetrazine-dienophile complex .
  • Temperature : Reactions at 37°C may accelerate kinetics but risk tetrazine decomposition; monitor via UV-Vis (λ = 520–540 nm for tetrazine decay) .
  • Solvent Compatibility : For cellular studies, limit DMSO to <5% v/v to avoid cytotoxicity .
    • Data Analysis : Quantify conjugation efficiency using SEC-HPLC or fluorescence quenching assays .

Q. What strategies address stability challenges of this compound in long-term storage or complex biological matrices?

  • Methodological Answer : Stability issues arise from:

  • Hydrolysis : The tetrazine ring degrades in aqueous media; lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .
  • Serum Interactions : Serum albumin can non-specifically adsorb PEGylated compounds. Pre-block reaction vessels with BSA or use PEG-free buffers .
    • Validation : Use accelerated stability testing (40°C/75% RH for 1 week) to simulate 6-month storage and assess degradation via LC-MS .

Q. How should researchers resolve contradictions in reported reaction kinetics or conjugation yields across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Batch Variability : Verify PEG4 spacer length (n = 4) and tetrazine purity (≥95%) via GPC and NMR .
  • Assay Sensitivity : Compare fluorescence-based assays (e.g., Cy5-labeled dienophiles) with mass spectrometry for yield quantification .
  • Statistical Rigor : Apply ANOVA or t-tests to evaluate significance of kinetic differences; report confidence intervals (p < 0.05) .
    • Case Study : If yields drop below 70%, re-optimize stoichiometry or switch to alternative dienophiles (e.g., bicyclononynes) .

Data Presentation and Reproducibility Guidelines

  • Tables : Include raw data (e.g., reaction times, yields) and processed results (normalized to controls) .
  • Uncertainty Analysis : Report standard deviations (SD) for triplicate experiments and use error bars in graphs .
  • Ethical Replication : Share synthetic protocols and characterization data in supplementary materials to aid reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.